

Navigating the Synthesis and Procurement of 2-Ethynyl-4-methoxythiazole: A Technical Guide

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Compound of Interest

Compound Name: 2-Ethynyl-4-methoxythiazole

Cat. No.: B15306253

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This technical guide addresses the commercial availability and synthetic pathways for the novel heterocyclic compound, **2-Ethynyl-4-methoxythiazole**. Aimed at researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of procurement challenges and a proposed synthetic route for this compound, which holds potential as a building block in medicinal chemistry.

Commercial Availability: A Scarce Commodity

Initial investigations reveal that **2-Ethynyl-4-methoxythiazole** is not listed as a stock item in the catalogs of major chemical suppliers. Its absence from commercial markets necessitates a custom synthesis approach for researchers requiring this specific molecule.

However, several structurally related analogs, primarily methyl-substituted thiazoles, are commercially available. These compounds may serve as suitable starting points for developing synthetic routes or as analogs for preliminary biological screening.

Table 1: Commercial Availability of Structurally Related Thiazole Analogs

Compound Name	CAS Number	Representative Suppliers	Notes
2-Ethynyl-4-methylthiazole	211940-25-9	BLD Pharm	A close structural analog where a methyl group replaces the methoxy group.
4-Ethynyl-2-methylthiazole	107263-89-8	SynChem, Ambeed, Crysdot	An isomeric analog.
2-Chloro-4-methylthiazole	26847-01-8	Chem-Impex	A potential precursor for synthesizing ethynyl-thiazole derivatives.
2-Bromo-4-methylthiazole	7238-61-1	Ningbo Innopharm	A key intermediate for cross-coupling reactions to introduce the ethynyl group. [1]

Proposed Synthetic Pathway for 2-Ethynyl-4-methoxythiazole

Given the lack of commercial availability, a de novo synthesis is the most viable route to obtain **2-Ethynyl-4-methoxythiazole**. A plausible and robust synthetic strategy can be envisioned in three main stages: formation of the 4-methoxythiazole core, subsequent halogenation at the 2-position, and finally, the introduction of the ethynyl group via a Sonogashira cross-coupling reaction.

Stage 1: Synthesis of 4-Methoxythiazole

The synthesis of the thiazole ring can be achieved through the well-established Hantzsch thiazole synthesis.[\[2\]](#)[\[3\]](#) This involves the condensation of an α -haloketone with a thioamide. For the synthesis of a 4-methoxy substituted thiazole, a suitable starting material would be a methoxy-containing α -haloketone.

Stage 2: Halogenation of the Thiazole Ring

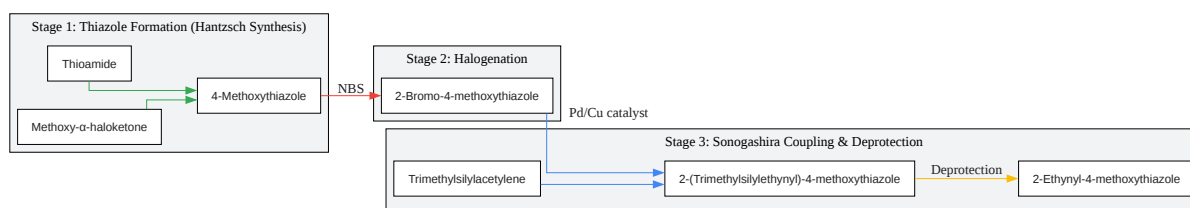
The 2-position of the thiazole ring is susceptible to halogenation, which is a critical step to prepare the substrate for the subsequent cross-coupling reaction. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be employed for this purpose. The bromine atom at the 2-position serves as an excellent leaving group in palladium-catalyzed reactions.[1]

Stage 3: Sonogashira Coupling to Introduce the Ethynyl Group

The final step is the introduction of the ethynyl moiety. The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4][5] In this proposed synthesis, the 2-bromo-4-methoxythiazole intermediate would be reacted with a protected alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.[4] The trimethylsilyl (TMS) protecting group can then be removed under mild conditions to yield the final product, **2-Ethynyl-4-methoxythiazole**.

Experimental Workflow and Visualization

The proposed multi-step synthesis is outlined in the following workflow diagram.



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Caption: Proposed synthetic workflow for **2-Ethynyl-4-methoxythiazole**.

Biological and Pharmacological Context

Thiazole and its derivatives are a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The thiazole ring is a key structural motif in drugs with anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[6][7][8] The introduction of an ethynyl group can significantly modulate the biological activity of a molecule by introducing rigidity and providing a handle for further chemical modifications or interactions with biological targets.

While no specific biological data for **2-Ethynyl-4-methoxythiazole** has been found, its structural elements suggest potential applications in the development of novel therapeutic agents. For instance, ethynyl-substituted heterocyclic compounds have been explored as inhibitors of various enzymes and as ligands for receptors in the central nervous system.

Due to the absence of experimental data on the biological activity of **2-Ethynyl-4-methoxythiazole**, a specific signaling pathway diagram cannot be provided at this time. Further research into the biological effects of this compound is warranted to elucidate its mechanism of action and potential therapeutic applications.

In conclusion, while **2-Ethynyl-4-methoxythiazole** is not commercially available, this guide provides a viable synthetic strategy for its preparation. The rich pharmacology of the thiazole nucleus, combined with the unique properties of the ethynyl group, makes this compound an attractive target for further investigation in the field of drug discovery.

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